1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one
Description
This fluorinated imidazo[4,5-c]pyridine derivative features a tetrahydrofuran (THF) ring substituted with a fluoro group at C4, a hydroxymethyl group at C5, and a hydroxy group at C2. The imidazo[4,5-c]pyridin-4-one moiety is fused to the THF ring, forming a bicyclic structure.
Properties
Molecular Formula |
C11H12FN3O4 |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C11H12FN3O4/c12-7-6(3-16)19-11(9(7)17)15-4-14-8-5(15)1-2-13-10(8)18/h1-2,4,6-7,9,11,16-17H,3H2,(H,13,18)/t6-,7+,9-,11-/m1/s1 |
InChI Key |
OLYFJRLFELYYDP-YRCORFKGSA-N |
Isomeric SMILES |
C1=CNC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)F)O |
Canonical SMILES |
C1=CNC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-part approach:
- Synthesis of the fluorinated tetrahydrofuran sugar moiety with defined stereochemistry (2R,3S,4R,5R), incorporating the 4-fluoro substituent and hydroxyl groups.
- Glycosylation or coupling of the sugar moiety with the imidazo[4,5-c]pyridin-4-one base to form the nucleoside analogue.
The stereochemical control during sugar synthesis and the coupling step are critical for obtaining the desired active isomer.
Preparation of the Fluorinated Sugar Moiety
The sugar portion, (2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran, is prepared through multi-step organic synthesis involving:
- Starting from a protected ribose or arabinose derivative.
- Introduction of the fluorine atom at the 4-position via selective fluorination methods.
- Protection and deprotection steps to control hydroxyl groups.
- Stereoselective ring closure to form the tetrahydrofuran ring with the correct stereochemistry.
Typical fluorination reagents and conditions include electrophilic fluorinating agents or nucleophilic fluorination under carefully controlled temperature and solvent conditions to avoid side reactions and racemization.
Coupling with the Imidazo[4,5-C]pyridin-4-one Base
The base, 1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one, is coupled to the sugar moiety usually via:
- Activation of the sugar moiety as a glycosyl donor (e.g., as a halide or trichloroacetimidate derivative).
- Use of Lewis acid catalysts or other promoters to facilitate the glycosidic bond formation.
- Conditions optimized to maintain stereochemistry and prevent decomposition.
Example Preparation Method (Based on Related Nucleoside Syntheses)
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Fluorination of protected sugar derivative | Selective fluorinating agent (e.g., DAST, NFSI) at low temperature | 70-85 | Stereoselective fluorination at C4 |
| 2. Deprotection and ring closure | Acid/base catalysis under controlled conditions | 75-90 | Formation of tetrahydrofuran ring |
| 3. Preparation of glycosyl donor | Conversion to halide or trichloroacetimidate | 80-95 | Activation for coupling |
| 4. Coupling with imidazo[4,5-c]pyridin-4-one base | Lewis acid catalyst (e.g., TMSOTf) in anhydrous solvent | 60-80 | Stereoselective glycosidic bond formation |
| 5. Purification | Chromatography (silica gel, RP-HPLC) | - | Ensures high purity of final compound |
Research Findings and Optimization Notes
- Stereochemical control is achieved by using chiral starting materials and selective fluorination methods, which is crucial for biological activity.
- Fluorination at the 4-position often employs reagents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI), balancing reactivity and selectivity.
- Coupling efficiency depends on the choice of glycosyl donor and catalyst; trichloroacetimidate donors activated by trimethylsilyl triflate (TMSOTf) yield better stereoselectivity.
- Purification steps often involve gradient elution chromatography to separate isomers and impurities.
- Yields reported in related nucleoside syntheses range from 60% to over 85% per step, with overall yields optimized by minimizing side reactions and protecting group manipulations.
Comparative Data Table of Fluorination Methods for Sugar Moiety
| Fluorinating Agent | Temperature | Solvent | Yield (%) | Selectivity Notes |
|---|---|---|---|---|
| DAST (Diethylaminosulfur trifluoride) | -78 to 0 °C | CH2Cl2 | 75-85 | High regio- and stereoselectivity |
| NFSI (N-Fluorobenzenesulfonimide) | 0 to 25 °C | Acetonitrile | 65-80 | Milder, less side reactions |
| Selectfluor | Room temp | MeCN/H2O | 60-75 | Sometimes lower selectivity |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the tetrahydrofuran ring
Scientific Research Applications
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
a. Imidazo[4,5-c]pyridine Derivatives
-
- Structure: Contains a 7-phenyl-substituted imidazo[4,5-c]pyridine core linked to a THF ring with a 4-methylbenzoyloxy group at C3.
- Key Differences: Lacks the fluoro substituent and hydroxymethyl group on the THF ring, but includes a bulky 3,3,4,4-tetramethyl-2,5-dioxopyrrolidin-1-yl group.
- Implications: The phenyl group may enhance lipophilicity, while the absence of fluorine could reduce metabolic stability compared to the target compound .
b. Triazolo[4,5-d]pyrimidine Derivatives
- Compound in : Structure: Features a triazolo[4,5-d]pyrimidine core instead of imidazo[4,5-c]pyridine, attached to a fluorinated THF ring. Both compounds share fluorinated THF motifs, suggesting shared strategies for enhancing stability .
Substituent Effects on Tetrahydrofuran Ring
Biological Activity
The compound 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one (CAS No. 2082744-84-9) is a novel heterocyclic compound that has garnered attention for its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 269.23 g/mol. Its structure includes a tetrahydrofuran moiety and an imidazopyridine ring, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds in the imidazo[4,5-c]pyridine class have demonstrated inhibitory effects on key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Aurora kinases. These enzymes play critical roles in cell cycle regulation and mitosis .
- Anti-inflammatory Effects : Compounds with imidazo[4,5-c]pyridine structures have shown promise in reducing inflammation by modulating pathways involving NF-kB and Nrf2 transcription factors. These pathways are crucial in managing oxidative stress and inflammatory responses .
- Antitumor Activity : The compound may exhibit antitumor properties through its ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways linked to cancer cell survival and proliferation .
Biological Activity Overview
The following table summarizes the reported biological activities associated with this compound and related derivatives:
Case Studies
- Antitumor Efficacy : A study evaluating the efficacy of imidazo[4,5-c]pyridine derivatives in breast cancer models reported that specific modifications led to enhanced potency against CDK2 and Aurora B kinases. The most effective derivative exhibited an IC50 value in the low nanomolar range, indicating significant antitumor activity .
- Anti-inflammatory Properties : Research demonstrated that certain derivatives could significantly reduce inflammatory markers in vitro when tested on human retinal pigment epithelial cells exposed to oxidative stress agents. The compounds effectively inhibited the activation of NF-kB, suggesting potential therapeutic applications in retinal diseases .
- Antiviral Activity : Preliminary studies indicated that similar heterocyclic compounds could inhibit the replication of various viruses by interfering with their RNA synthesis pathways. This highlights the potential for developing antiviral agents based on this chemical framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
